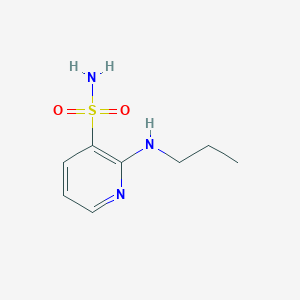

2-(Propylamino)pyridine-3-sulfonamide

Description

Overview of Sulfonamide Chemistry and its Significance in Contemporary Chemical and Biological Sciences

The sulfonamide functional group (-SO₂NH₂), a cornerstone of medicinal chemistry, represents a class of compounds that have profoundly impacted therapeutic medicine and chemical synthesis. bldpharm.combohrium.com Initially rising to prominence with the discovery of prontosil (B91393) in the 1930s, sulfonamides were the first class of synthetic antimicrobial agents to be used widely, revolutionizing the treatment of bacterial infections before the advent of penicillin. bldpharm.com Their primary mechanism as antibacterial agents involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for the synthesis of folic acid in bacteria. biosynth.com Since humans obtain folic acid from their diet, these drugs selectively target bacterial metabolic pathways. dovepress.com

Beyond their historical and ongoing role in combating bacterial infections, sulfonamides exhibit an exceptionally broad range of biological activities. bohrium.com This versatility has led to their development as antiviral, antidiabetic, anti-inflammatory, anticancer, and diuretic agents. bldpharm.combohrium.com For instance, certain sulfonamide derivatives are potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. bohrium.com In contemporary drug discovery, the sulfonamide moiety is considered a "privileged scaffold," meaning it is a structural framework that can be modified to interact with a wide variety of biological targets. nih.gov Furthermore, their utility extends to synthetic chemistry, where they serve as versatile building blocks and directing groups in the synthesis of complex organic molecules. bohrium.com

Contextualization of Pyridine-Based Chemical Structures in Medicinal Chemistry and Materials Science

Pyridine (B92270), a six-membered heterocyclic aromatic compound, is a fundamental building block in organic chemistry, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. mdpi.com This substitution makes the ring electron-deficient and imparts a basic character due to the lone pair of electrons on the nitrogen atom, which does not participate in the aromatic system. mdpi.com These electronic properties significantly influence its chemical reactivity and its ability to form hydrogen bonds and coordinate with metal ions.

In medicinal chemistry, the pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. mdpi.com Its presence in a molecule can enhance water solubility, modulate lipophilicity, and provide a key interaction point with biological receptors. mdpi.com Pyridine derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. mdpi.comresearchgate.net Notable drugs containing the pyridine scaffold are used to treat conditions ranging from viral infections and cancer to neurological disorders. researchgate.net

In the realm of materials science, pyridine's ability to act as a ligand for a wide range of metal ions is exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). ekb.eg These materials have applications in catalysis, gas storage, and sensing. The electronic properties of the pyridine ring also make it a valuable component in the design of organic light-emitting diodes (OLEDs) and other functional materials.

Rationale for Investigating 2-(Propylamino)pyridine-3-sulfonamide: Research Gaps and Potential Contributions

Despite the extensive research into both sulfonamide and pyridine derivatives, the specific compound this compound remains largely unexplored in published scientific literature. A survey of chemical databases reveals a significant research gap, with no detailed reports on its synthesis, characterization, or biological evaluation. This lack of data presents a clear opportunity for novel investigation.

The rationale for studying this compound is built upon the established biological potential of its constituent parts. The combination of a pyridine ring, a sulfonamide group, and an amino linkage creates a molecule with multiple points for potential biological interactions. Research on structurally similar compounds, such as other 2-aminopyridine (B139424) derivatives and various pyridine-3-sulfonamides, has revealed significant bioactivity. For example, derivatives of 2-aminopyridine are utilized in the synthesis of anticonvulsant and antibacterial agents. researchgate.net Similarly, various substituted pyridine-3-sulfonamides have been investigated for their potential as antidiabetic and antimicrobial agents. eurjchem.comresearchgate.net

Investigating this compound could, therefore, lead to the discovery of a novel therapeutic agent. The propylamino substituent at the 2-position of the pyridine ring may confer specific properties, such as altered lipophilicity or steric hindrance, that could lead to unique activity or selectivity for a particular biological target. Potential contributions from this research include the development of a new lead compound for drug discovery, a deeper understanding of the structure-activity relationships (SAR) within this class of compounds, and the creation of a novel molecular probe for chemical biology.

Scope and Objectives of the Academic Research on this compound

A foundational academic research program focused on this compound would be structured to systematically address the current knowledge gap. The scope of such research would encompass chemical synthesis, structural elucidation, and preliminary biological screening.

The primary objectives would be:

To develop and optimize a synthetic route to produce this compound in high purity and yield. This would likely involve reacting a suitable 2-aminopyridine precursor with a sulfonyl chloride, or a multi-step synthesis starting from more basic pyridine building blocks. imist.maresearchgate.net

To fully characterize the chemical structure and properties of the synthesized compound. This would involve the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure and purity.

To conduct in-vitro biological screening to assess its potential pharmacological activity. Based on the activities of related compounds, initial screening could target its efficacy as an antibacterial, antifungal, or anticancer agent. ekb.egimist.ma

To establish a preliminary structure-activity relationship (SAR) by comparing its activity to known, structurally similar compounds. This would provide valuable insights for the design of future analogues with potentially enhanced potency or selectivity.

This focused investigation would provide the first comprehensive report on this novel chemical entity, laying the groundwork for more advanced preclinical studies should promising biological activity be discovered.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

As no experimental data is available, the following properties are predicted based on computational models. These values serve as a baseline for future experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃N₃O₂S |

| Molecular Weight | 215.27 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 90.1 Ų |

Data is computationally generated and serves as an estimation.

Table 2: Comparison of Biological Activities in Related Pyridine-Sulfonamide Derivatives

This table highlights the diverse biological activities observed in compounds structurally related to this compound, underscoring the potential areas for its investigation.

| Compound Class/Derivative | Observed Biological Activity | Reference |

| Imidazo[1,2-a]pyridine-3-sulfonamides | Anticancer, Antioxidant | imist.maresearchgate.net |

| 2-(3'-substituted-2'-hydroxypropylamino)pyridines | Anticonvulsant, Cardiac activity | nih.gov |

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Antileishmanial (against L. donovani) | dovepress.com |

| Substituted Pyridine-based Sulfonamides | Antidiabetic (α-amylase inhibition) | eurjchem.com |

| N-pyridin-3-yl-benzenesulfonamide | Antimicrobial | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(propylamino)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-2-5-10-8-7(14(9,12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYDYZUVFPCVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Characterization of 2 Propylamino Pyridine 3 Sulfonamide

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For 2-(Propylamino)pyridine-3-sulfonamide, ¹H NMR, ¹³C NMR, and 2D NMR experiments would provide a complete picture of the proton and carbon environments and their connectivities.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. researchgate.net The proton of the sulfonamide group (-SO₂NH-) is expected to appear as a singlet in the range of δ 8.78-10.15 ppm. rsc.org The protons of the propyl group would be observed in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom (-NH-CH₂ -) would likely be a triplet, while the next methylene protons (-CH₂-CH₂ -CH₃) would present as a multiplet (sextet), and the terminal methyl protons (-CH₂-CH₂-CH₃ ) would appear as a triplet. The proton attached to the amino group (-NH -CH₂-) would also be identifiable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). rsc.org The carbons of the propyl group will appear in the aliphatic region, with the carbon attached to the nitrogen being the most deshielded of the three.

Expected ¹H and ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components. The N-H stretching vibrations of the sulfonamide and the secondary amine are expected in the region of 3200-3400 cm⁻¹. rasayanjournal.co.in The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are highly characteristic and typically appear in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. jst.go.jpresearchgate.net The C-N stretching of the aromatic amine would also be observable. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be seen just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of sulfonamides under mass spectrometric conditions often involves the loss of sulfur dioxide (SO₂), resulting in a significant [M+H-64]⁺ ion. nih.gov Other common fragmentation pathways include cleavage of the S-N bond and the C-S bond, as well as fragmentation of the propyl side chain. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of sulfonamides. nih.govmdpi.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. molnar-institute.com Detection could be achieved using a UV detector, as the pyridine ring is a chromophore, or a more sensitive and specific mass spectrometer (LC-MS). nih.gov The method would be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure its reliability for purity assessment. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) could be a valuable tool for the analysis of more volatile starting materials, intermediates, or impurities from its synthesis. For instance, propylamine (B44156) or other volatile precursors could be monitored using this technique. Derivatization may be necessary for the analysis of less volatile sulfonamides by GC-MS. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This method provides the percentage by mass of each element within the molecule, which is then compared against the theoretical values calculated from its molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound.

For this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₈H₁₃N₃O₂S. A thorough review of scientific literature did not yield specific experimental data from published research for a direct comparison. The theoretical percentages are presented to serve as a benchmark for future analytical work on this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Mass in Compound (amu) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 41.54 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.67 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.18 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.84 |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.87 |

| Total | 215.271 | 100.00 |

Exploration of Biological Activity and Mechanistic Insights in Vitro

In Vitro Target Identification and Binding Assays

Comprehensive in vitro studies to definitively identify and characterize the molecular targets of 2-(Propylamino)pyridine-3-sulfonamide are not currently available in published research.

Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthetase)

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit metalloenzymes, most notably carbonic anhydrases (CAs). This class of enzymes plays a crucial role in various physiological processes. The inhibitory action of sulfonamides typically involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site. Pyridine-3-sulfonamide derivatives, in particular, have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including those associated with cancer such as hCA IX and hCA XII.

Similarly, the sulfonamide moiety is the cornerstone of sulfa drugs, which act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS). This enzyme is critical for folic acid synthesis in bacteria. Sulfonamides function as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA). While numerous sulfonamide derivatives have been studied for their DHPS inhibitory activity, specific enzymatic inhibition data for this compound against either carbonic anhydrase or dihydropteroate synthase has not been reported in the available scientific literature.

Receptor Binding Assays (e.g., G protein-coupled receptors, ion channels)

There is no specific data from in vitro receptor binding assays for this compound. Consequently, its affinity and interaction with G protein-coupled receptors (GPCRs), ion channels, or other receptor types have not been characterized.

In Vitro Pharmacological Profiling for Potential Activities

A detailed pharmacological profile of this compound from in vitro assays is not currently documented in scientific publications.

Antimicrobial Screening Against Reference Strains (in vitro)

While pyridine-containing compounds and sulfonamide derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens, specific data from in vitro antimicrobial screening of this compound against reference strains is not available. Studies on related structures have shown that the antimicrobial activity of sulfonamides can vary significantly based on their specific chemical substitutions. Without experimental data, the potential antimicrobial spectrum and potency of this compound remain unknown.

Enzymatic Assays for Other Relevant Biological Targets

Beyond carbonic anhydrase and dihydropteroate synthase, there is no published research detailing the in vitro activity of this compound in enzymatic assays against other potential biological targets.

Cell-Based Assays for Specific Pathway Modulation (in vitro, non-clinical)

Information regarding the effects of this compound in non-clinical, in vitro cell-based assays is not available. Therefore, its ability to modulate specific cellular pathways, induce phenotypic changes, or exhibit cytotoxic effects has not been determined.

Structure Activity Relationship Sar Studies of 2 Propylamino Pyridine 3 Sulfonamide and Its Analogues

Design and Synthesis of Structural Analogues

The design of structural analogues of 2-(propylamino)pyridine-3-sulfonamide is guided by the objective of understanding the contribution of each part of the molecule to its biological activity. The synthesis of these analogues often involves multi-step reaction sequences starting from commercially available pyridines. imist.ma

A general synthetic approach to 2-(alkylamino)pyridine-3-sulfonamides begins with a suitable 2-chloropyridine-3-sulfonyl chloride. The sulfonamide can be formed by reaction with ammonia (B1221849) or a primary amine. Subsequently, the chloro group at the 2-position can be displaced by a nucleophilic substitution reaction with the desired alkylamine, such as propylamine (B44156), to yield the target compound. This versatile synthetic route allows for the introduction of a wide variety of substituents on both the pyridine (B92270) ring and the amino and sulfonamide groups.

Modifications to the pyridine ring are aimed at investigating the influence of electronic and steric factors on the molecule's interaction with its biological target. Substituents can be introduced at various positions of the pyridine ring to modulate properties such as basicity, lipophilicity, and metabolic stability.

For instance, the introduction of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methyl, methoxy) at positions 4, 5, or 6 of the pyridine ring can significantly alter the electron density of the ring system. This, in turn, can affect the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. The synthesis of these analogues typically starts from appropriately substituted 2-chloropyridines.

Table 1: Representative Analogues with Pyridine Ring Modifications

| Compound ID | R4 | R5 | R6 |

|---|---|---|---|

| 5.1.1a | H | H | H |

| 5.1.1b | Cl | H | H |

| 5.1.1c | H | NO2 | H |

| 5.1.1d | H | H | CH3 |

| 5.1.1e | OCH3 | H | H |

The propylamino side chain at the 2-position of the pyridine ring is a key area for modification to explore the impact of chain length, branching, and the introduction of cyclic moieties on biological activity. These changes can affect the compound's conformational flexibility and its hydrophobic interactions with the target protein.

Variations can include altering the length of the alkyl chain (e.g., ethyl, butyl), introducing branching (e.g., isopropyl, isobutyl), or replacing the alkyl chain with a cycloalkyl or heterocyclic ring (e.g., cyclopropylamino, piperidinyl). The synthesis of these analogues is achieved by reacting 2-chloropyridine-3-sulfonamide (B1315039) with the corresponding primary or secondary amine. Studies on related 2-(3'-substituted-2'-hydroxypropylamino)pyridines have shown that substitutions on the side chain can significantly influence their biological activities, such as anticonvulsant and cardiac effects. researchgate.net

Table 2: Representative Analogues with Propylamino Side Chain Variations

| Compound ID | R (at 2-amino position) |

|---|---|

| 5.1.2a | Ethyl |

| 5.1.2b | Propyl |

| 5.1.2c | Isopropyl |

| 5.1.2d | Butyl |

| 5.1.2e | Cyclopropylmethyl |

The sulfonamide group is a critical functional group known for its ability to act as a hydrogen bond donor and acceptor, and it is a common feature in many biologically active compounds. nih.gov Modifications of the sulfonamide moiety in this compound can involve N-alkylation or N-arylation to probe the steric and electronic requirements of the binding pocket.

Introducing small alkyl groups (e.g., methyl, ethyl) or aromatic rings (e.g., phenyl, substituted phenyl) on the sulfonamide nitrogen can provide valuable information about the space available in the active site. The synthesis of these N-substituted analogues is typically achieved by reacting 2-(propylamino)pyridine-3-sulfonyl chloride with the appropriate primary or secondary amine.

Table 3: Representative Analogues with Sulfonamide Moiety Substitutions

| Compound ID | R (on Sulfonamide Nitrogen) |

|---|---|

| 5.1.3a | H |

| 5.1.3b | Methyl |

| 5.1.3c | Ethyl |

| 5.1.3d | Phenyl |

| 5.1.3e | 4-Chlorophenyl |

Comparative In Vitro Biological Evaluation of Analogues

To establish a clear structure-activity relationship, the synthesized analogues of this compound must be subjected to a panel of in vitro biological assays. The choice of assays depends on the therapeutic target of interest. For instance, if the compounds are being investigated as antibacterial agents, their minimum inhibitory concentration (MIC) against a range of bacterial strains would be determined. nih.gov If they are being explored as enzyme inhibitors, their IC50 values against the target enzyme would be measured.

The following table presents hypothetical in vitro biological activity data for the representative analogues described above. This data is for illustrative purposes to demonstrate how SAR is established.

Table 4: Comparative In Vitro Biological Activity of Analogues (Illustrative Data)

| Compound ID | Biological Activity (e.g., IC50, µM) |

|---|---|

| 5.1.1a | 10.5 |

| 5.1.1b | 5.2 |

| 5.1.1c | 15.8 |

| 5.1.1d | 8.7 |

| 5.1.1e | 12.1 |

| 5.1.2a | 18.3 |

| 5.1.2b | 10.5 |

| 5.1.2c | 7.9 |

| 5.1.2d | 14.2 |

| 5.1.2e | 9.1 |

| 5.1.3a | 10.5 |

| 5.1.3b | 25.6 |

| 5.1.3c | 30.1 |

| 5.1.3d | 5.8 |

| 5.1.3e | 2.3 |

Correlation of Structural Features with Observed Biological Activities

By analyzing the in vitro biological data in conjunction with the structural modifications, key correlations can be established.

Pyridine Ring Substituents: Based on the illustrative data, the presence of an electron-withdrawing group like chlorine at the 4-position (Compound 5.1.1b) appears to enhance activity compared to the unsubstituted analogue (5.1.1a). Conversely, a bulky electron-donating group like methoxy (B1213986) (5.1.1e) or a nitro group (5.1.1c) may be detrimental to activity. A small alkyl group like methyl (5.1.1d) might be well-tolerated. This suggests that the electronic properties and steric bulk at this position play a significant role.

Propylamino Side Chain: The length and branching of the alkyl chain at the 2-amino position seem to be important for activity. The propyl group (5.1.2b) appears to be more favorable than the shorter ethyl group (5.1.2a) or the longer butyl group (5.1.2d). Branching, as in the isopropyl analogue (5.1.2c), may lead to a further increase in potency, possibly due to a better fit in a hydrophobic pocket. The activity of the cyclopropylmethyl analogue (5.1.2e) suggests that some conformational restriction is beneficial.

Sulfonamide Moiety: The substitution on the sulfonamide nitrogen has a profound impact on activity. N-alkylation (Compounds 5.1.3b and 5.1.3c) appears to be detrimental, suggesting that the unsubstituted sulfonamide NH2 group may be involved in a critical hydrogen bonding interaction. In contrast, N-arylation (Compound 5.1.3d) significantly improves activity, and further substitution on the phenyl ring with an electron-withdrawing group (Compound 5.1.3e) leads to the most potent analogue in this illustrative series. This indicates the presence of a hydrophobic pocket that can accommodate an aromatic ring and that electronic effects on this ring are important.

Identification of Key Pharmacophoric Elements

Based on the SAR analysis, a pharmacophore model for this class of compounds can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert its biological activity.

The key pharmacophoric elements for the this compound scaffold appear to be:

A Hydrogen Bond Acceptor: The pyridine nitrogen atom.

A Hydrogen Bond Donor/Acceptor Group: The sulfonamide moiety. The unsubstituted NH2 group seems to be a crucial hydrogen bond donor.

A Hydrophobic Region: The propylamino side chain, where branching or specific conformations may be favored.

An Aromatic/Hydrophobic Pocket: An area that can accommodate a substituted phenyl ring attached to the sulfonamide nitrogen.

Specific Electronic and Steric Requirements on the Pyridine Ring: For instance, a small electron-withdrawing group at the 4-position may be beneficial.

Understanding these key pharmacophoric elements is instrumental in guiding the future design of more potent and selective analogues of this compound for various therapeutic applications.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. researchgate.netindexcopernicus.com These calculations can predict molecular geometry, orbital energies, and the distribution of electron density, which are crucial for interpreting molecular reactivity and intermolecular interactions.

Molecular orbital (MO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For pyridine (B92270) sulfonamide derivatives, DFT calculations are often employed to determine these values. The electron density in the HOMO is typically located on the more electron-rich portions of the molecule, such as the pyridine ring and the amino group, while the LUMO density is often distributed over the electron-withdrawing sulfonamide group.

Table 1: Representative Frontier Molecular Orbital Data for a Pyridine Sulfonamide Analog

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |

Data are illustrative and based on typical values for analogous compounds.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the van der Waals surface of a molecule. acs.org These maps help identify electrophilic and nucleophilic sites, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with a receptor binding site. mdpi.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 2-(Propylamino)pyridine-3-sulfonamide, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, indicating their roles as hydrogen bond acceptors. acs.org Positive potential would be expected around the amine and sulfonamide N-H protons, highlighting their function as hydrogen bond donors. lookchem.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and the stability of ligand-protein complexes. peerj.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the compound interacts with its environment, such as a solvent or a protein binding pocket. nih.gov

When studying a compound like this compound as a potential inhibitor, MD simulations can reveal:

The stability of the ligand's binding pose within the receptor's active site.

Key amino acid residues involved in the interaction. peerj.com

The role of water molecules in mediating ligand-protein interactions.

The conformational changes in both the ligand and the protein upon binding.

Simulations on related sulfonamides have shown that the sulfonamide moiety often forms critical hydrogen bonds with backbone amides of the protein, while the pyridine ring can engage in pi-stacking or hydrophobic interactions. nih.gov

In Silico Prediction of Binding Affinity and Selectivity

Predicting how strongly a ligand will bind to a target protein is a central goal of computational drug design. In silico methods like molecular docking and binding free energy calculations are used to estimate the binding affinity of a compound. nih.gov

Molecular docking programs predict the preferred orientation of a ligand within a binding site and assign a scoring function to estimate its binding affinity. icm.edu.pl For pyridine sulfonamide derivatives, docking studies have been used to investigate their binding modes in the active sites of enzymes like carbonic anhydrases and kinases. nih.gov

More rigorous methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, can be applied to MD simulation trajectories to calculate the binding free energy. plos.org This provides a more accurate estimation by considering solvation effects and entropic contributions. These calculations can help differentiate between high-affinity binders and weak inhibitors and can also be used to predict selectivity for a target protein over related off-targets. peerj.com

Table 2: Illustrative In Silico Binding Affinity Data for a Sulfonamide Analog

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) |

|---|---|---|

| Target A | -8.5 | -45.2 |

| Off-Target B | -6.2 | -28.7 |

Data are representative and used to illustrate the output of such predictive methods.

De Novo Design and Virtual Screening of Potential Analogues

Computational methods are also pivotal in the design of new molecules. De novo design algorithms can generate novel molecular structures that are complementary to a target's binding site. acs.org These methods can build molecules atom-by-atom or by combining molecular fragments within the constraints of the active site, suggesting novel scaffolds that may not have been conceived through traditional medicinal chemistry approaches.

Virtual screening, on the other hand, involves docking and scoring large libraries of existing compounds against a target protein to identify potential hits. acs.org Starting with a core structure like this compound, virtual screening can be used to explore how different substitutions on the pyridine ring or the propylamino group might affect binding affinity and selectivity. This allows for the rapid, cost-effective prioritization of analogs for chemical synthesis and biological testing. acs.org

Future Directions and Broader Research Implications

Integration with Advanced Chemical Biology Techniques

The exploration of 2-(propylamino)pyridine-3-sulfonamide's biological activities can be significantly enhanced through the application of modern chemical biology techniques. These approaches can help to identify its molecular targets and elucidate its mechanism of action within a cellular context. nih.gov

Table 1: Advanced Chemical Biology Techniques for Target Identification

| Technique | Description | Potential Application for this compound |

|---|---|---|

| Affinity-Based Proteomics | Utilizes an immobilized version of the small molecule to "pull down" its binding partners from cell lysates for identification by mass spectrometry. mdpi.com | Identification of specific protein targets of this compound. |

| Activity-Based Protein Profiling (ABPP) | Employs reactive probes to covalently label the active sites of entire enzyme families, allowing for the assessment of a compound's inhibitory activity across the proteome. mdpi.com | To determine if this compound acts as an inhibitor for specific enzyme classes. |

| Photo-Affinity Labeling | A chemically modified version of the compound with a photo-reactive group is used to form a covalent bond with its target upon UV irradiation, enabling subsequent identification. nih.gov | To covalently capture and identify the direct binding partners of this compound in a complex biological system. |

| Chemical Genetics | Involves screening the compound against a library of genetically modified organisms or cells to identify genes that confer sensitivity or resistance, thereby pointing to the compound's target pathway. mdpi.com | To uncover the genetic pathways affected by this compound. |

The integration of these techniques would provide a comprehensive understanding of how this compound interacts with biological systems, moving beyond simple phenotypic observations to a detailed molecular understanding.

Potential for Development of Chemical Probes and Tool Compounds

A significant future direction for this compound is its potential development into a chemical probe. nih.gov Chemical probes are small molecules with high potency and selectivity for a specific biological target, used to study the function of that target in cells and organisms. google.com

To be developed into a useful chemical probe, this compound would need to be systematically evaluated and optimized. This would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to determine which parts of the molecule are crucial for its biological activity and to improve its potency and selectivity.

Target Engagement Assays: Developing assays to confirm that the compound binds to its intended target in a cellular environment.

Characterization in Biological Systems: Ensuring the compound is cell-permeable and has a well-defined mechanism of action at the cellular level.

Should this compound or an optimized derivative meet these criteria, it could become a valuable tool for researchers investigating the specific biological pathways it modulates. For instance, sulfonyl fluoride-containing ligands have been developed as chemical probes to study cereblon modulators. rsc.org

Contribution to Fundamental Understanding of Pyridine-Sulfonamide Interactions

The study of this compound can contribute to the fundamental understanding of how the pyridine (B92270) and sulfonamide moieties interact with protein targets. The sulfonamide group is a key feature in many drugs and is known to interact with protein active sites, often through hydrogen bonding and coordination with metal ions, as seen in carbonic anhydrase inhibitors. drugbank.com The pyridine ring, a common heterocycle in medicinal chemistry, can participate in various non-covalent interactions, including hydrogen bonds, pi-stacking, and hydrophobic interactions. acs.orgnih.gov

Detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound bound to a protein target would provide high-resolution insights into its binding mode. This information would be valuable for the rational design of new therapeutic agents that incorporate the pyridine-sulfonamide scaffold. nih.gov Understanding the precise nature of these interactions is crucial for designing molecules with improved affinity and specificity. acs.org

Interdisciplinary Research Opportunities

The versatile nature of the pyridine and sulfonamide functional groups suggests that research into this compound could foster a range of interdisciplinary collaborations.

Table 2: Potential Interdisciplinary Research Areas

| Field | Potential Research Focus |

|---|---|

| Medicinal Chemistry | Design and synthesis of novel analogues with enhanced biological activity, drawing on the known therapeutic potential of pyridine-sulfonamide hybrids as antitumor, antidiabetic, and antimicrobial agents. nih.govnih.goveurjchem.com |

| Pharmacology | In-depth investigation of the compound's effects in various disease models to identify potential therapeutic applications. |

| Computational Chemistry | Use of molecular docking and molecular dynamics simulations to predict binding modes and guide the design of new derivatives. eurjchem.com |

| Biophysics | Characterization of the binding kinetics and thermodynamics of the interaction between the compound and its protein target(s) using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). |

| Materials Science | Exploration of the potential for incorporating pyridine-sulfonamide structures into novel materials or as catalysts. rsc.org |

The study of this compound has the potential to yield not only a deeper understanding of its own chemical and biological properties but also to serve as a starting point for the development of new research tools and therapeutic leads. Such endeavors would necessitate a collaborative approach, bridging the gap between chemistry, biology, and medicine.

Conclusion

Summary of Key Research Findings

Research into the chemical space occupied by pyridine (B92270) sulfonamides has revealed a versatile scaffold with significant potential in various scientific domains, particularly in medicinal chemistry. While specific, in-depth studies focusing exclusively on 2-(Propylamino)pyridine-3-sulfonamide are not extensively detailed in publicly accessible literature, a summary of findings can be extrapolated from research on closely related analogs and the broader class of 2-aminopyridine-3-sulfonamide (B3426724) derivatives.

The synthesis of this class of compounds typically involves the reaction of a corresponding sulfonyl chloride with an amine. wikipedia.org The classic approach involves reacting sulfonyl chlorides with a primary or secondary amine, often in the presence of a base like pyridine to neutralize the generated HCl. wikipedia.org For pyridine-based sulfonamides, synthetic strategies may involve the condensation of a substituted aminopyridine with a sulfonyl chloride or building the pyridine ring system with the sulfonamide moiety already in place. researchgate.neteurjchem.com The synthesis of various triarylpyridines bearing sulfonamide moieties has also been explored, highlighting the chemical tractability of this class. nih.gov

Investigations into compounds structurally similar to this compound have uncovered a range of biological activities. For instance, various pyridine-sulfonamide hybrids have been synthesized and evaluated as potential antitumor agents, with some derivatives showing potent inhibitory activity against key targets like the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The general class of sulfonamides has been explored for broad-spectrum antibacterial properties and for treating infections. researchgate.netnih.gov Furthermore, derivatives of pyridine sulfonamides have been investigated for other therapeutic applications, including as antidiabetic agents by inhibiting enzymes like alpha-amylase and as NMDA receptor antagonists. eurjchem.comnih.gov

The physicochemical properties of related analogs have been characterized, providing a baseline for understanding this compound. Data for these related compounds are summarized below.

Table 1: Physicochemical Properties of Related Pyridine Sulfonamide Analogs

| Property | 2-(Methylamino)pyridine-3-sulfonamide biosynth.com | 4-(m-tolylamino)pyridine-3-sulfonamide lenientlifecare.com |

|---|---|---|

| CAS Number | 70661-79-9 | 72811-73-5 |

| Molecular Formula | C₆H₉N₃O₂S | C₁₂H₁₃N₃O₂S |

| Molecular Weight | 187.22 g/mol | 263.32 g/mol |

| Canonical SMILES | CNC1=C(C=CC=N1)S(=O)(=O)N | CC1=CC(=CC=C1)NC2=C(C=CN=C2)S(=O)(=O)N |

Note: This data is for analogous compounds and is presented for comparative purposes due to the limited availability of specific data for this compound.

Significance of the Research on this compound in Advancing Chemical Sciences and Related Fields

The significance of research into this compound and its chemical relatives is multifaceted, contributing substantially to advancements in medicinal chemistry, organic synthesis, and chemical biology. The exploration of this structural motif serves as a prime example of how combining well-understood pharmacophores—the pyridine ring and the sulfonamide group—can lead to the discovery of novel chemical entities with diverse biological activities. mdpi.comnih.govnih.gov

In medicinal chemistry, the pyridine-sulfonamide scaffold is a fertile ground for the development of new therapeutic agents. Its modular nature allows for systematic structural modifications, enabling chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics. Research on analogs has demonstrated that this scaffold can be directed toward a variety of biological targets, including protein kinases, bacterial enzymes, and receptors, making it a valuable starting point for drug discovery programs targeting cancer, infectious diseases, and neurological disorders. nih.govnih.govnih.gov The use of 4-(m-tolylamino)pyridine-3-sulfonamide as a key intermediate in the synthesis of the diuretic drug Torsemide further underscores the pharmaceutical relevance of this chemical class. lenientlifecare.com

From the perspective of organic synthesis, the preparation of substituted 2-aminopyridine-3-sulfonamides presents interesting and often challenging synthetic puzzles. researchgate.neteurjchem.com Research in this area drives the development of novel synthetic methodologies, including more efficient coupling reactions and regioselective functionalization techniques. These advancements not only facilitate the synthesis of the target molecules but also enrich the broader toolkit available to synthetic chemists for constructing complex heterocyclic systems. nih.gov

In the broader context of chemical sciences, the study of these compounds contributes to a deeper understanding of structure-activity relationships (SAR). By systematically altering the substituents on the pyridine ring and the sulfonamide nitrogen (e.g., changing from a methyl to a propyl group), researchers can probe the specific molecular interactions that govern a compound's biological effect. This fundamental knowledge is crucial for the rational design of future molecules with improved or entirely new functions, extending beyond medicine into fields like agricultural chemistry and materials science. lookchem.com The continued investigation into compounds like this compound is therefore vital for pushing the boundaries of molecular science and its practical applications.

Q & A

Basic: What synthetic routes are most effective for preparing 2-(Propylamino)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via sulfonamide formation using pyridin-3-ylmethanesulfonyl chloride (Pyr-SO₂-Cl) as a precursor. Reacting Pyr-SO₂-Cl with propylamine under controlled conditions (e.g., in anhydrous dichloromethane at 0–5°C for 2 hours) yields the target compound. Optimization involves:

- Stoichiometry: A 1:1.2 molar ratio of Pyr-SO₂-Cl to propylamine minimizes unreacted starting material.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol improves purity (>98%) .

- Monitoring: Thin-layer chromatography (TLC) with UV detection ensures reaction progress.

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min) to assess purity (retention time ~6.2 min) .

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.4 (pyridine H), 3.1 (sulfonamide NH), and 1.5 ppm (propyl CH₂) .

- FTIR: Confirm sulfonamide group via S=O asymmetric stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced: What strategies address contradictions in biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from:

- Assay Variability: Standardize protocols (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria).

- Structural Analogues: Compare with structurally similar compounds (e.g., triazolopyridazine sulfonamides) to isolate substituent effects .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase, correlating with experimental IC₅₀ values .

Advanced: How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

Design accelerated stability studies:

- Temperature/Humidity: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and mass spectrometry .

- Light Exposure: Use ICH Q1B guidelines (UV light at 320–400 nm for 48 hours) to assess photodegradation .

- Solution Stability: Test in buffers (pH 1.2–7.4) to simulate physiological conditions, quantifying hydrolysis products .

Basic: What solubility profiles and formulation considerations are critical for in vitro studies?

Methodological Answer:

- Solubility Screening: Use shake-flask method in DMSO (stock solution) and aqueous buffers (PBS pH 7.4). For low solubility, employ co-solvents (e.g., 10% PEG-400) .

- Formulation: Lyophilization with mannitol (1:1 w/w) enhances stability for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl) at the pyridine C4 position to enhance target binding .

- Side Chain Variation: Replace propylamine with cyclopropylamine to test steric effects on activity.

- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, logP) to bioactivity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR data with computed spectra (e.g., ACD/Labs or ChemDraw predictions) .

- High-Resolution MS: Confirm molecular formula (C₈H₁₁N₃O₂S) with <2 ppm error .

- X-ray Crystallography: Resolve ambiguous NOE correlations by growing single crystals (solvent: ethanol/water 9:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.